molecular formula C19H11ClN4O B11181494 2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11181494
M. Wt: 346.8 g/mol
InChI Key: MITQLPHSZXUGHJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with chlorophenyl and phenyl substituents, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chlorophenyl and phenyl-substituted intermediates under controlled conditions . The reaction conditions often include the use of catalysts such as dicationic molten salts based on Tropine, which facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of solvent-free conditions or green solvents like ethanol to minimize environmental impact. The catalyst can be recovered and reused, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Properties

Molecular Formula

C19H11ClN4O

Molecular Weight

346.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-11-phenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H11ClN4O/c20-15-9-5-4-8-13(15)17-22-18-14-10-16(12-6-2-1-3-7-12)25-19(14)21-11-24(18)23-17/h1-11H

InChI Key

MITQLPHSZXUGHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=C5Cl

Origin of Product

United States

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